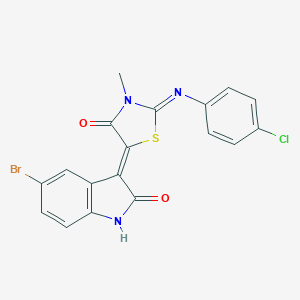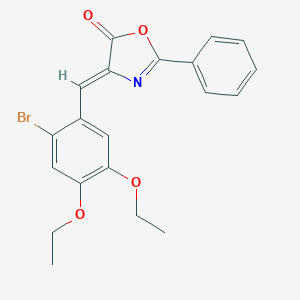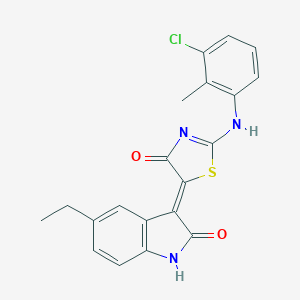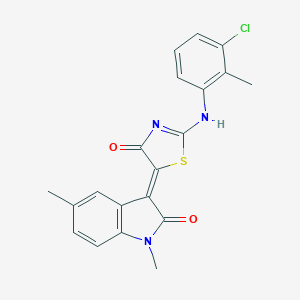
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one, also known as BRD7552, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one inhibits the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one prevents the activation of oncogenes and promotes the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been found to have high selectivity for BET proteins, making it a useful tool for studying the role of BET proteins in gene regulation. However, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has a relatively low potency compared to other BET inhibitors, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one in scientific research. One potential direction is the development of more potent and selective BET inhibitors based on the structure of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one. Another direction is the investigation of the role of BET proteins in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the combination of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one with other drugs or therapies may enhance its therapeutic efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one involves the reaction of 5-bromo-1H-indole-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-chloroaniline to obtain 5-bromo-2-(4-chlorophenyl)indole. The intermediate product is then reacted with 2-amino-3-methylthiazolidin-4-one and formaldehyde to obtain (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one. The overall yield of this synthesis method is approximately 15%.
Applications De Recherche Scientifique
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to have potential therapeutic applications in various scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one has been found to inhibit the replication of human cytomegalovirus, making it a potential antiviral agent.
Propriétés
Nom du produit |
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C18H11BrClN3O2S |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H11BrClN3O2S/c1-23-17(25)15(26-18(23)21-11-5-3-10(20)4-6-11)14-12-8-9(19)2-7-13(12)22-16(14)24/h2-8H,1H3,(H,22,24)/b15-14-,21-18? |
Clé InChI |
HFLXHEGURSFWHQ-IUKYACNJSA-N |
SMILES isomérique |
CN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)NC2=O)/SC1=NC4=CC=C(C=C4)Cl |
SMILES |
CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)NC2=O)SC1=NC4=CC=C(C=C4)Cl |
SMILES canonique |
CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)NC2=O)SC1=NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2,5-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308041.png)

![7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308046.png)
![7-Acetyl-6-(3-fluorophenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308047.png)
![2,4,6-trimethoxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B308050.png)
![7-Acetyl-3-(ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308052.png)
![5-(3-Bromo-4,5-diethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308055.png)
![4-{2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]vinyl}phenyl methyl ether](/img/structure/B308057.png)
![2-[(4-Chlorophenyl)imino]-5-(4-ethoxy-3-methylbenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308058.png)
![5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308059.png)
![(6E)-2-ethoxy-6-[(2E)-2-(8-phenylmethoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308060.png)

![5-(3-Ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308062.png)